
Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is an organic compound that features both a phenolic and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenolic Group: The phenolic group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The isoxazole ring can be reduced under certain conditions to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development due to its unique structure.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The phenolic group could participate in hydrogen bonding or other interactions, while the isoxazole ring might engage in π-π stacking or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-3-(1,2,4-oxadiazol-5-yl)propanoate
- Ethyl 3-(4-hydroxyphenyl)-3-(pyrazol-5-yl)propanoate
Uniqueness
Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-5-yl)propanoate is unique due to the presence of both a phenolic and an isoxazole moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H15NO4 |
|---|---|
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
ethyl 3-(4-hydroxyphenyl)-3-(1,2-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-18-14(17)9-12(13-7-8-15-19-13)10-3-5-11(16)6-4-10/h3-8,12,16H,2,9H2,1H3 |
Clave InChI |
HZWRGJHCZQZUNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC=C(C=C1)O)C2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
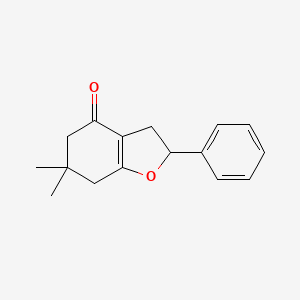

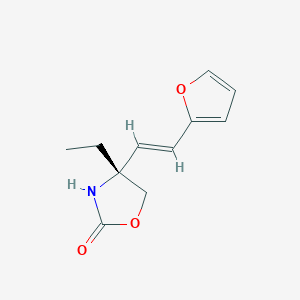
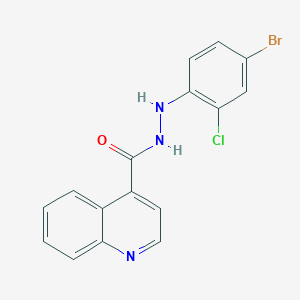
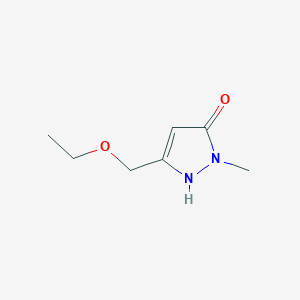
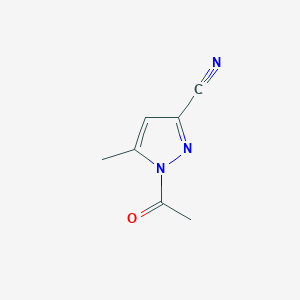
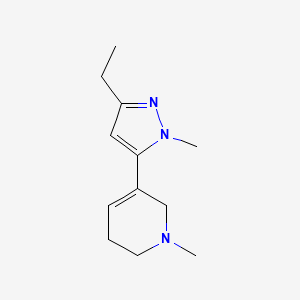
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
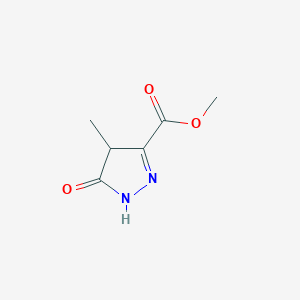

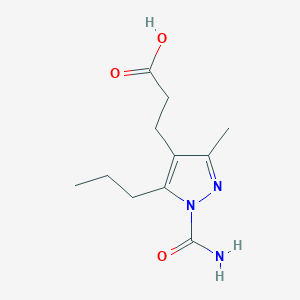
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
